molecular formula C17H22N2O5 B2455531 Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate CAS No. 1181987-00-7

Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate

Cat. No.: B2455531
CAS No.: 1181987-00-7
M. Wt: 334.372
InChI Key: QJWNXXOIEKPVKE-UHFFFAOYSA-N
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Description

Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with 2-amino-2,3-dimethylbutanenitrile in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-hydroxybenzoate.

    Reduction: Formation of Methyl 4-[2-[(2-amino-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The ester group can undergo hydrolysis, releasing the active form of the compound. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide: Shares the cyano and amino groups but differs in the aromatic ring structure.

    Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate: Similar in having a cyano group and an ester functional group but differs in the overall structure.

Uniqueness

Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-11(2)17(3,10-18)19-15(20)9-24-13-7-6-12(16(21)23-5)8-14(13)22-4/h6-8,11H,9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWNXXOIEKPVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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